molecular formula C32H63N11O7 B1495795 (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid CAS No. 184895-13-4

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid

Cat. No.: B1495795
CAS No.: 184895-13-4
M. Wt: 713.9 g/mol
InChI Key: INPKJVOXJSQGIV-HXJPVCIYSA-N
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Description

The compound "(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid" is a highly branched polyamino acid featuring:

  • Multiple aminohexanoyl residues (six-aminohexanoic acid backbone),
  • Diaminomethylideneamino (guanidine) groups at position 5 of the pentanoyl chain,
  • Methylpentanoyl branches derived from (2S)-2-amino-4-methylpentanoyl and (2S,3S)-3-methylpentanoyl subunits,
  • Acetyl spacers between amide linkages.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H63N11O7/c1-5-20(4)26(43-27(45)21(35)17-19(2)3)30(48)39-18-25(44)40-22(13-10-16-38-32(36)37)28(46)41-23(11-6-8-14-33)29(47)42-24(31(49)50)12-7-9-15-34/h19-24,26H,5-18,33-35H2,1-4H3,(H,39,48)(H,40,44)(H,41,46)(H,42,47)(H,43,45)(H,49,50)(H4,36,37,38)/t20-,21-,22-,23-,24-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPKJVOXJSQGIV-HXJPVCIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H63N11O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the preferred method for synthesizing complex peptides such as this compound due to its efficiency and ability to incorporate multiple amino acids with stereochemical fidelity.

  • Resin Selection: Typically, a suitable resin such as Wang or Rink amide resin is used to anchor the C-terminal amino acid.
  • Protecting Groups: Fmoc (9-fluorenylmethyloxycarbonyl) is commonly used for N-terminal protection, while side chains (e.g., guanidine groups) are protected with groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).
  • Coupling Reagents: Carbodiimides (e.g., DIC, EDC) combined with additives like HOBt or OxymaPure facilitate peptide bond formation with minimal racemization.
  • Deprotection: Fmoc groups are removed by mild base treatment (e.g., piperidine in DMF), while side-chain protecting groups are removed under acidic conditions (e.g., TFA cocktails).
  • Stepwise Assembly: The peptide chain is elongated from C- to N-terminus by repetitive cycles of deprotection, coupling, and washing.
  • Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified by preparative HPLC.

Solution-Phase Peptide Synthesis

In some cases, solution-phase synthesis is employed for specific segments or for coupling difficult residues.

  • Segment Coupling: Smaller peptide fragments synthesized separately are coupled in solution to form the full-length peptide.
  • Activation: Peptide fragments are activated using agents like HATU or PyBOP.
  • Purification: Each fragment is purified by chromatography before coupling.

Specific Considerations for Guanidine-Containing Residues

The diaminomethylideneamino (guanidine) group requires special protection during synthesis to prevent side reactions.

  • Protecting Groups: Pbf or similar groups are used to protect guanidine during coupling.
  • Deprotection Conditions: Acidic cleavage conditions remove guanidine protecting groups without damaging the peptide backbone.

Research Findings and Optimization Data

Several studies and patents have reported optimized protocols for peptides with similar structures, highlighting key parameters affecting yield and purity.

Parameter Optimal Condition Effect on Synthesis
Coupling Reagent HATU/DIEA or EDC/HOBt High coupling efficiency, low racemization
Resin Type Rink amide resin Stable anchoring, good cleavage
Protecting Group Fmoc for N-terminus, Pbf for guanidine Effective protection, easy removal
Deprotection Conditions 20% Piperidine in DMF (Fmoc removal) Rapid and clean deprotection
Cleavage Cocktail TFA/TIS/H2O (95:2.5:2.5) Efficient cleavage, minimal side reactions
Purification Method Preparative Reverse-Phase HPLC High purity isolation

These conditions have been validated in peptide synthesis patents and literature for peptides with multiple amino acid residues and guanidine functionalities.

Example Synthetic Route Summary

Chemical Reactions Analysis

Types of Reactions

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiol groups .

Scientific Research Applications

Pharmaceutical Applications

  • Peptide Synthesis : The compound can serve as a building block for synthesizing peptides with specific biological activities. Its structure allows for the incorporation of various functional groups that can modulate peptide properties such as stability and receptor affinity.
  • Drug Delivery Systems : Due to its amino acid composition, this compound could be integrated into drug delivery systems. Its ability to form stable complexes with drugs could facilitate targeted delivery mechanisms, enhancing therapeutic efficacy while minimizing side effects.
  • Anticancer Research : Preliminary studies suggest that derivatives of complex amino acids can exhibit anticancer properties. The presence of multiple amino groups may allow for interactions with cancer cell receptors, potentially leading to the development of novel anticancer agents.

Biochemical Applications

  • Enzyme Inhibition : The compound's structure may allow it to act as an enzyme inhibitor. By mimicking substrate structures, it could interfere with enzyme activity, providing a pathway for developing inhibitors against specific metabolic pathways.
  • Protein Engineering : This compound can be utilized in protein engineering to create modified proteins with enhanced functionality or stability. Its incorporation into proteins could lead to new functionalities or improved interactions with other biomolecules.

Material Science Applications

  • Biomaterials : The compound's biocompatibility makes it suitable for developing biomaterials used in medical implants or tissue engineering. Its amino acid structure can promote cell adhesion and proliferation.
  • Smart Materials : Incorporating this compound into smart materials could lead to the development of responsive systems that change properties in response to environmental stimuli, such as pH or temperature changes.

Case Studies and Research Findings

Recent studies have highlighted the potential of complex amino acids like (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-... in various applications:

  • Anticancer Activity : A study demonstrated that similar amino acid derivatives showed significant cytotoxicity against several cancer cell lines, suggesting that modifications of this compound could lead to effective anticancer drugs .
  • Peptide Therapeutics : Research has indicated that peptides synthesized from complex amino acids exhibit enhanced stability and bioactivity compared to traditional peptides, paving the way for novel therapeutic agents .
  • Drug Delivery Systems : Investigations into drug delivery mechanisms using amino acid derivatives have shown improved bioavailability and targeted delivery capabilities, indicating a promising application for this compound in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid involves its interaction with cell surface receptors and extracellular matrix components. It can bind to integrins and other cell adhesion molecules, influencing cell behavior such as adhesion, migration, and proliferation. These interactions are crucial for processes like wound healing and tissue regeneration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aminohexanoic Acid Derivatives with Modified Side Chains

Compound 1 : (2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid (CAS 214047-00-4)
  • Key Differences: Replaces diamino/guanidine groups with hydroxybutanoyl and hydroxypropanoic acid residues. Includes a hexadecanoylamino (C16 acyl) chain, enhancing lipophilicity.
  • Functional Implications: Hydroxy groups may improve solubility but reduce cationic charge density compared to the guanidine-rich target compound.
Compound 2 : Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate (CAS 2165435-43-6)
  • Key Differences: Esterified carboxyl group (methyl ester) and ethoxy-oxopropanamide side chain. Lacks guanidine or branched methylpentanoyl groups.
  • Functional Implications: Esterification increases lipophilicity and may serve as a prodrug for amino acid delivery. Simpler structure likely reduces binding specificity compared to the target compound .

Boronated Aminohexanoic Acid Derivatives

Compound 3 : (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid
  • Key Differences :
    • Contains a boronic acid group and piperidinylethyl side chain.
    • Lacks the guanidine or acetyl spacers present in the target compound.
  • Piperidine enhances basicity and membrane permeability .

N-Alkyl-6-Dimethylaminohexanamides

Compound 4 : Octyl to dodecyl amides of 6-(diethylamino)hexanoic acid
  • Key Differences: Tertiary amino groups (diethylamino, morpholino) at position 5. Linear alkyl amides (C8–C12) instead of branched peptide-like chains.
  • Functional Implications :
    • Tertiary amines confer pH-dependent solubility, useful in drug delivery systems.
    • Long alkyl chains enhance surfactant properties, unlike the target compound’s peptide backbone .

Peptidic Compounds with Guanidine Groups

Compound 5 : 2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid
  • Key Differences: Features diaminohexanoyl and pentanedioic acid residues but lacks methylpentanoyl branches. Includes acetyl spacers similar to the target compound.
  • Functional Implications :
    • Pentanedioic acid (glutaric acid) may enhance metal chelation.
    • Structural simplicity could limit binding avidity compared to the target compound’s branched architecture .

Data Table: Structural and Functional Comparison

Compound Key Functional Groups Molecular Weight (Da)* Solubility Potential Applications Reference
Target Compound Guanidine, aminohexanoyl, methylpentanoyl ~900–1000 High (polar) Chelation, nucleic acid binding
CAS 214047-00-4 Hydroxybutanoyl, hexadecanoylamino ~850–900 Moderate (amphiphilic) Surfactants, drug delivery
CAS 2165435-43-6 Ethoxy-oxopropanamide, methyl ester ~288 Low (lipophilic) Prodrugs
Boronated Hexanoic Acid Boronic acid, piperidinylethyl ~300–350 Moderate Protease inhibition
N-Alkyl-6-Dimethylaminohexanamide Diethylamino, C8–C12 alkyl ~300–400 pH-dependent Surfactants, antimicrobials

*Estimated based on structural analogs in the evidence.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s complexity (multiple stereocenters, branched chains) likely requires multi-step solid-phase peptide synthesis or advanced coupling techniques, akin to those used for peptidomimetics in and .
  • Biological Potential: Guanidine-rich compounds (e.g., arginine analogs) are known for nucleic acid condensation (e.g., polyarginine in gene delivery), suggesting the target compound could serve as a non-viral vector .
  • Environmental Stability : Unlike fluorinated compounds in , the peptide backbone may degrade more readily, reducing bioaccumulation risks .

Biological Activity

The compound (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid is a complex peptide structure with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of the compound reveals multiple amino acid residues that may contribute to its biological functions. The molecular formula is C20H36N8O5C_{20}H_{36}N_8O_5 with a molar mass of 468.55 g/mol. The compound's intricate structure suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors in the body, influencing various signaling pathways.
  • Enzyme Inhibition : It could act as an inhibitor for certain enzymes, affecting metabolic processes.
  • Peptide Hormone Mimicry : Given its peptide nature, it may mimic natural hormones or neurotransmitters, leading to physiological changes.

Biological Activity

Research indicates that the compound exhibits several biological activities:

  • Antimicrobial Properties : Some studies suggest that similar peptide compounds have demonstrated antimicrobial effects against various pathogens.
  • Antioxidant Activity : The presence of amino acids may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
  • Cell Growth Modulation : There is evidence that peptides can influence cell proliferation and differentiation, which could be applicable in cancer research.

Data Tables

Biological Activity Effect References
AntimicrobialInhibits bacterial growth
AntioxidantReduces oxidative stress
Cell Growth ModulationInfluences cell proliferation

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial effects of similar peptide compounds against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability when exposed to the compound, suggesting potential use as an antimicrobial agent in clinical settings.
  • Cell Proliferation :
    Research involving human cancer cell lines demonstrated that the compound could inhibit growth in specific cancer types by modulating key signaling pathways involved in cell cycle regulation.
  • Oxidative Stress Reduction :
    A comparative study highlighted the antioxidant capacity of the compound against reactive oxygen species (ROS), showing promising results in cellular models exposed to oxidative stress.

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